
N-benzyl-6-ethoxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Antiviral Research
N-benzyl-6-ethoxypyrimidine-4-carboxamide derivatives are explored for their potential antiviral properties. For example, dihydroxypyrimidine-4-carboxamides have been identified as potent and selective inhibitors of HIV integrase, a key enzyme required for the replication of human immunodeficiency virus type-1 (HIV-1). This class of compounds demonstrates significant inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents with favorable pharmacokinetic properties across several preclinical species (Pace et al., 2007).
Antimicrobial and Antifungal Activity
Research into N-benzyl-6-ethoxypyrimidine-4-carboxamide derivatives has also uncovered their antimicrobial and antifungal capabilities. Specific compounds within this chemical class have demonstrated growth-inhibitory effects against various phytopathogenic fungi, including Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. These findings suggest a potential application in controlling fungal pathogens that affect crops, with certain compounds showing selective inhibition at relatively low concentrations (Vicentini et al., 2007).
Anti-inflammatory and Analgesic Properties
Another area of interest is the investigation of N-benzyl-6-ethoxypyrimidine-4-carboxamide derivatives for their anti-inflammatory and analgesic properties. Novel compounds derived from this chemical structure have been synthesized and evaluated for their potential as COX-1/COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities. These studies indicate the therapeutic potential of such compounds in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Research
Compounds based on the N-benzyl-6-ethoxypyrimidine-4-carboxamide scaffold have been explored for their anticancer activities. Research efforts are directed towards synthesizing novel derivatives and evaluating their efficacy against different cancer cell lines, with some compounds showing promising results in inhibiting tumor growth. This line of research opens up potential avenues for developing new anticancer therapies (Smolobochkin et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-13-8-12(16-10-17-13)14(18)15-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVCMVQWXSIQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-ethoxypyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

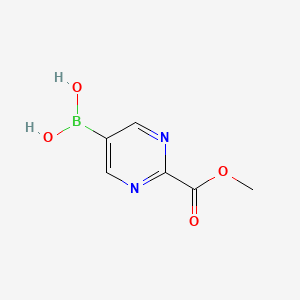


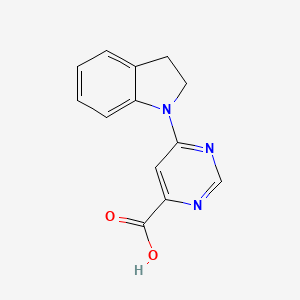
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)
![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)
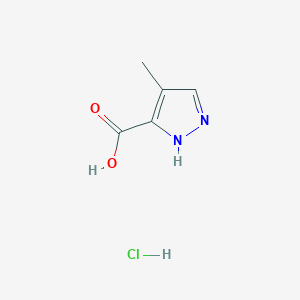
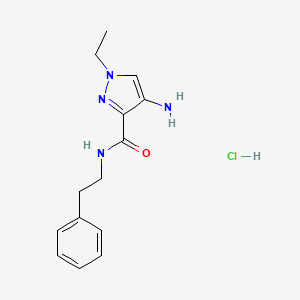
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)



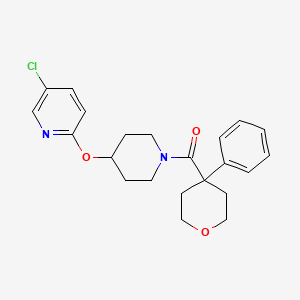
![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)